2-Acetyl-3-hydroxy-4-methylthiophene

Übersicht

Beschreibung

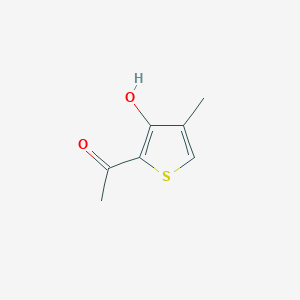

2-Acetyl-3-hydroxy-4-methylthiophene, also known as this compound, is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Flavoring Agent : One of the primary applications of 2-acetyl-3-hydroxy-4-methylthiophene is as a flavoring agent in food products. Its unique aroma profile enhances the sensory qualities of various culinary applications. Research indicates that interactions with other volatile compounds in food matrices can significantly influence aroma perception, making it valuable in flavor formulation.

Food Preservation : Studies have shown that this compound can be utilized in food preservation without losing its desirable properties. Its stability under various processing conditions is crucial for maintaining flavor integrity during storage and processing.

Organic Synthesis

This compound serves as a model compound in thiophene chemistry and organic synthesis. It is used as an intermediate in the synthesis of more complex molecules, including:

- Chalcone Derivatives : These derivatives are explored for their anti-inflammatory properties.

- Organoboranes : Important in various organic reactions and material science applications .

The compound's ability to undergo various chemical transformations makes it a valuable building block in synthetic chemistry.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of pharmaceuticals. It has been noted for its role in synthesizing compounds with antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant inhibition against pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis .

| Compound | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| Hydroxy thiophene derivative | Bacillus subtilis | 18 |

| Amino thiophene derivative | Pseudomonas aeruginosa | 20 |

Case Study 1: Flavor Interaction Studies

A study conducted on the interactions of this compound within complex food matrices demonstrated its influence on aroma perception. The findings suggested that its presence could enhance the overall flavor profile when combined with other volatile compounds.

Case Study 2: Antimicrobial Activity

In a comparative study assessing various thiophene derivatives for their antibacterial properties, the hydroxy-substituted variants showed promising results against common pathogens. The study concluded that modifications to the thiophene structure could significantly enhance biological activity .

Eigenschaften

CAS-Nummer |

142267-89-8 |

|---|---|

Molekularformel |

C7H8O2S |

Molekulargewicht |

156.2 g/mol |

IUPAC-Name |

1-(3-hydroxy-4-methylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C7H8O2S/c1-4-3-10-7(5(2)8)6(4)9/h3,9H,1-2H3 |

InChI-Schlüssel |

KQKIISCIZSDTHP-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=C1O)C(=O)C |

Kanonische SMILES |

CC1=CSC(=C1O)C(=O)C |

Synonyme |

Ethanone, 1-(3-hydroxy-4-methyl-2-thienyl)- (9CI) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.